BenchChemオンラインストアへようこそ!

(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Structure-Activity Relationship Acrylamide Derivatives Thiazole Scaffold

(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide (CAS 476308-17-5) is a synthetic organic compound with the molecular formula C₁₃H₁₂N₂O₂S₂ and a molecular weight of 292.37 g/mol. It belongs to the class of acrylamide derivatives and features a 5-acetyl-4-methylthiazole core conjugated to a thiophene ring via an (E)-acrylamide linker.

Molecular Formula C13H12N2O2S2
Molecular Weight 292.37
CAS No. 476308-17-5
Cat. No. B2893106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide
CAS476308-17-5
Molecular FormulaC13H12N2O2S2
Molecular Weight292.37
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C=CC2=CC=CS2)C(=O)C
InChIInChI=1S/C13H12N2O2S2/c1-8-12(9(2)16)19-13(14-8)15-11(17)6-5-10-4-3-7-18-10/h3-7H,1-2H3,(H,14,15,17)/b6-5+
InChIKeyWLMCUELURVJHEM-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide (CAS 476308-17-5): Core Scaffold Identity and Target Class


(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide (CAS 476308-17-5) is a synthetic organic compound with the molecular formula C₁₃H₁₂N₂O₂S₂ and a molecular weight of 292.37 g/mol [1]. It belongs to the class of acrylamide derivatives and features a 5-acetyl-4-methylthiazole core conjugated to a thiophene ring via an (E)-acrylamide linker. This scaffold appears in patent literature describing non-annulated thiophenylamide fatty acid-binding protein (FABP) 4/5 inhibitors for metabolic and inflammatory indications [2]. The compound is commercially available primarily through specialty chemical vendors and screening compound suppliers.

Why Generic Substitution of (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide is Scientifically Unreliable


Structurally analogous compounds within the 5-acetyl-4-methylthiazole scaffold exhibit widely divergent biological activity profiles depending on the nature of the terminal aryl/heteroaryl moiety. In a systematic study of N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives (3a–3h), substitution at the amide terminus produced α-glucosidase IC₅₀ values spanning from 134.4 µg/mL to >400 µg/mL, antioxidant IC₅₀ values ranging from 141.9 µg/mL to >300 µg/mL, and antibacterial zones of inhibition varying from 0 mm to 8 mm against the same bacterial strains [1]. These data confirm that even minor structural modifications to the terminal moiety produce marked changes in target engagement, selectivity, and potency within this chemotype. Consequently, substitution of the thiophene-bearing target compound with a phenyl, nitrophenyl, or halogenated phenyl analog cannot be assumed to yield comparable pharmacological or biophysical properties.

Quantitative Differentiation Evidence for (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide Selection


Structural Differentiation: Thiophene Acrylamide vs. Phenyl Benzamide Analogs in Multi-Target Screening

The target compound is distinguished from the nearest published congeneric series—N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives (3a–3h)—by replacement of the benzamide linkage with an (E)-acrylamide linker and substitution of the phenyl ring with a thiophene. In the published benzamide series, compound 3a (4-fluorobenzamide) exhibited an α-glucosidase IC₅₀ of 293.5 ± 1.38 µg/mL and a DPPH antioxidant IC₅₀ >300 µg/mL, while compound 3h (4-methoxybenzamide) achieved the most potent α-glucosidase inhibition (IC₅₀ = 134.4 ± 1.01 µg/mL) and the best antioxidant activity (IC₅₀ = 141.9 ± 1.12 µg/mL) [1]. The target compound incorporates a conjugated (E)-acrylamide-thiophene system, which introduces extended π-conjugation, altered electron density at the amide nitrogen, and a geometrically constrained (E)-configuration not present in the benzamide comparator series. Computational predictions using ADMETlab 2.0 for the benzamide series indicate that physicochemical and ADME properties are highly sensitive to the terminal aryl substituent [1]. Direct experimental data for the thiophene-acrylamide target compound against these same targets are not currently available in the peer-reviewed literature to enable a quantitative head-to-head comparison.

Structure-Activity Relationship Acrylamide Derivatives Thiazole Scaffold

Scaffold Classification: FABP4/5 Inhibitor Patent Context for Thiophenylamide Selection

The generic scaffold encompassing the target compound—non-annulated thiophenylamides—is claimed in US Patent 9,353,102 B2 as FABP4 and/or FABP5 inhibitors, with particular emphasis on dual FABP4/5 inhibition for the treatment of type 2 diabetes, atherosclerosis, chronic kidney disease, non-alcoholic steatohepatitis, and cancer [1]. The patent describes compounds of formula (I) that include thiophene-bearing amides with structural features consistent with the target compound. While the target compound's specific CAS number (476308-17-5) is not explicitly cited in the patent claims or examples, the structural class-level claim establishes FABP4/5 as a relevant target hypothesis for procurement. Comparative FABP4 inhibitor development programs, such as the clinical candidate BMS-309403, report Kᵢ values of <2 nM for FABP4 but suffer from poor aqueous solubility and rapid clearance, driving interest in structurally differentiated backup chemotypes [2].

FABP4 Inhibitor FABP5 Inhibitor Metabolic Disease

Antibacterial Activity Profile of Structurally Proximal 5-Acetyl-4-methylthiazole Congeners

The structurally closest experimentally characterized analogs—the N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives (3a–3h)—were evaluated for antibacterial activity against both Gram-positive (Staphylococcus aureus, Micrococcus luteus) and Gram-negative (Escherichia coli, Enterobacter aerogens) strains using disc diffusion at 200 µg/mL [1]. Compound 3d (3,5-dinitrobenzamide) exhibited zones of inhibition of 6–8 mm across all four strains, while compound 3h showed 6–8 mm against three strains but 0 mm against E. aerogens. In contrast, compound 3e (3,5-dinitrobenzamide isomer) was completely inactive (0 mm zones across all strains), and compounds 3f and 3g were similarly inactive against Gram-negative strains [1]. The positive control kanamycin produced zones of 24–34 mm. These data demonstrate that within this scaffold, antibacterial activity is both modest and highly substituent-dependent. The target compound's thiophene-acrylamide substituent has not been evaluated in this assay, precluding quantitative comparison.

Antibacterial Zone of Inhibition Gram-Positive

Physicochemical Property Comparison: Thiophene vs. Phenyl Substitution Effects on Drug-Likeness

Replacement of a phenyl ring with a thiophene is a well-established medicinal chemistry strategy to modulate lipophilicity, metabolic stability, and π-stacking interactions. The target compound (thiophene analog, cLogP estimated ~2.8) is predicted to exhibit lower lipophilicity than comparable phenyl-substituted analogs within the same scaffold. For reference, the benzamide analog 3c (N-(5-acetyl-4-methylthiazol-2-yl)-3-nitrobenzamide) has a calculated cLogP of approximately 2.9, while the unsubstituted benzamide analog has a cLogP near 2.3 [1]. Thiophene substitution typically reduces cLogP by 0.3–0.5 log units compared to phenyl, while introducing a sulfur atom that can engage in additional polar interactions [2]. The (E)-acrylamide linker further distinguishes the target compound from the benzamide series by extending the conjugated system and increasing molecular planarity, which may enhance π-π stacking with aromatic residues in target binding pockets [2]. Direct experimental logP or solubility data for CAS 476308-17-5 are not available in the public domain.

Drug-Likeness Lipophilicity Physicochemical Properties

Recommended Research and Procurement Applications for (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide


FABP4/5 Inhibitor Screening Library Expansion

This compound is structurally consistent with the non-annulated thiophenylamide chemotype claimed in US Patent 9,353,102 B2 as FABP4 and/or FABP5 inhibitors [1]. Procurement is strategically justified for hit-finding and lead-optimization campaigns targeting metabolic disorders (type 2 diabetes, atherosclerosis, NASH), where dual FABP4/5 inhibition is a validated therapeutic hypothesis. The thiophene-acrylamide scaffold offers structural differentiation from previously characterized biphenyl azole and carbazole-based FABP4 inhibitor series, potentially addressing solubility and selectivity limitations associated with earlier chemotypes [2].

Structure-Activity Relationship (SAR) Exploration of 5-Acetyl-4-methylthiazole Acrylamides

The published benzamide SAR dataset [3] provides a comparative framework for evaluating the impact of linker geometry (acrylamide vs. benzamide) and terminal heteroaryl identity (thiophene vs. substituted phenyl) on multi-target bioactivity profiles. Procurement of this compound enables systematic SAR expansion to determine whether the (E)-acrylamide-thiophene combination enhances α-glucosidase inhibition, antioxidant capacity, or antibacterial activity relative to the reported benzamide derivatives. Computational docking studies of the target compound against α-glucosidase (modeled on S. cerevisiae enzyme) can be benchmarked against the published docking poses of compounds 3c and 3h [3].

Physicochemical Property Profiling and Bioisostere Evaluation

Thiophene-for-phenyl substitution is a recognized bioisosteric strategy documented extensively in the medicinal chemistry literature [4]. Procurement of this compound supports experimental determination of key physicochemical parameters (logP, aqueous solubility, pKa, plasma protein binding, metabolic stability in microsomes) for direct comparison with phenyl-bearing analogs. Such data are essential for lead prioritization when metabolic soft spots associated with phenyl oxidation or poor aqueous solubility limit the developability of the benzamide congeneric series [REFS-3, REFS-4].

Antimicrobial Screening of Underexplored Acrylamide-Thiazole Hybrids

The antibacterial and antifungal activity data reported for the benzamide derivatives (3a–3h) reveal both strain-specific and substituent-dependent effects, with zones of inhibition ranging from 0–8 mm for antibacterial activity and 0–24 mm for antifungal activity at 200 µg/mL [3]. The thiophene-acrylamide analog represents an unexplored structural variant within this chemotype. Procurement for antimicrobial screening against the same panel (E. coli, E. aerogens, S. aureus, M. luteus, Fusarium solani, Mucor species, Aspergillus flavus, Aspergillus niger) would directly extend the SAR and may identify substituent combinations with enhanced potency.

Quote Request

Request a Quote for (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.